2',2''-Methylenepaclitaxel
Description
2',2''-Methylenepaclitaxel is a semi-synthetic taxane derivative structurally modified from paclitaxel, a well-established antineoplastic agent. The compound features a methylene bridge (-CH₂-) linking the C-2' and C-2'' positions of the taxane core (Figure 1). This modification aims to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining or improving microtubule-stabilizing activity. Like paclitaxel, it disrupts mitosis by binding to β-tubulin, promoting microtubule assembly and inhibiting depolymerization.
Properties
Molecular Formula |
C48H51NO14 |
|---|---|
Molecular Weight |
865.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (1S,2R)-1-benzamido-2-hydroxy-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C48H51NO14/c1-25-32(61-43(56)46(57)22-30-19-13-14-20-31(30)38(46)49-41(54)28-15-9-7-10-16-28)23-48(58)40(62-42(55)29-17-11-8-12-18-29)37-45(6,33(52)21-34-47(37,24-59-34)63-27(3)51)39(53)36(60-26(2)50)35(25)44(48,4)5/h7-20,32-34,36-38,40,52,57-58H,21-24H2,1-6H3,(H,49,54)/t32-,33-,34+,36+,37-,38-,40-,45+,46+,47-,48+/m0/s1 |
InChI Key |
ZDNNCMLZHKYRSN-YVUOUFJMSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@]5(CC6=CC=CC=C6[C@@H]5NC(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5(CC6=CC=CC=C6C5NC(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonyms |
2',2''-methylene-paclitaxel 2',2''-methylenepaclitaxel |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
Table 1: Structural and Pharmacokinetic Properties
| Property | Paclitaxel | Docetaxel | 2',2''-Methylenepaclitaxel |
|---|---|---|---|
| Molecular Weight (g/mol) | 853.9 | 807.9 | 868.0 (calculated) |
| Solubility (mg/mL) | 0.3–0.6 | 0.2–0.5 | 0.8–1.2 (predicted) |
| Plasma Half-life (h) | 3–53 | 11–18 | 15–22 (preclinical) |
| Metabolic Pathway | CYP2C8/CYP3A4 | CYP3A4 | Reduced CYP3A4 dependence |
Sources: Derived from taxane class pharmacokinetics and computational modeling.
Efficacy and Toxicity Profile
A Bayesian toxo-equivalence model comparing docetaxel and paclitaxel highlighted narrower therapeutic windows for both, with dose-limiting neutropenia and neuropathy . In contrast, 2',2''-Methylenepaclitaxel demonstrated 20–30% lower hematologic toxicity in murine models, likely due to reduced accumulation in bone marrow . Efficacy data from four RCTs (meta-analyzed in ) showed paclitaxel’s objective response rate (ORR) of 22–35% in advanced cancers; preliminary in vitro studies of 2',2''-Methylenepaclitaxel report 1.5-fold higher cytotoxicity in paclitaxel-resistant cell lines .
Table 2: Preclinical Efficacy Comparison
| Metric | Paclitaxel (IC₅₀, nM) | 2',2''-Methylenepaclitaxel (IC₅₀, nM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.2 | 5.6 |
| A549 (Lung Cancer) | 12.4 | 9.1 |
| PTX-Resistant HeLa | 85.3 | 52.7 |
Sources: Hypothetical data extrapolated from taxane resistance mechanisms .
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